molecular formula C15H15F2NO5S B2802115 2-difluoromethanesulfonyl-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide CAS No. 1798619-12-1

2-difluoromethanesulfonyl-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Cat. No.: B2802115
CAS No.: 1798619-12-1
M. Wt: 359.34
InChI Key: QTUBJWLLBNBQBA-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide is a complex organic compound that features a benzamide core with a difluoromethylsulfonyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-difluoromethanesulfonyl-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-((Difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-difluoromethanesulfonyl-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in these interactions can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Trifluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide
  • 2-((Methylsulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide
  • 2-((Ethylsulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide

Uniqueness

2-((Difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO5S/c1-15(20,12-7-4-8-23-12)9-18-13(19)10-5-2-3-6-11(10)24(21,22)14(16)17/h2-8,14,20H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUBJWLLBNBQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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